molecular formula C19H18FNO2S2 B2974119 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide CAS No. 2097903-29-0

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide

Cat. No.: B2974119
CAS No.: 2097903-29-0
M. Wt: 375.48
InChI Key: ARHKYRJGUCUOCT-UHFFFAOYSA-N
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Description

This compound is a synthetic propanamide derivative featuring a bithiophene moiety, a 2-hydroxyethyl linker, and a 2-fluorophenyl group. The hydroxyl group in the ethyl linker may facilitate hydrogen bonding, influencing solubility and receptor interactions.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S2/c20-15-4-2-1-3-13(15)5-8-19(23)21-11-16(22)18-7-6-17(25-18)14-9-10-24-12-14/h1-4,6-7,9-10,12,16,22H,5,8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHKYRJGUCUOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a bithiophene moiety, a hydroxyethyl group, and a fluorophenyl propanamide structure. The presence of the bithiophene unit enhances its electronic properties, allowing for significant interactions with biological targets through mechanisms such as π–π stacking and hydrogen bonding.

  • Molecular Formula : C17H19F1N1O2S2
  • Molecular Weight : Approximately 335.45 g/mol
  • CAS Number : 2097900-61-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Bithiophene Moiety : This can be achieved through methods such as Suzuki–Miyaura coupling.
  • Introduction of Hydroxyethyl Group : Nucleophilic substitution reactions are employed to attach the hydroxyethyl chain.
  • Formation of Propanamide Group : The final step involves reacting the hydroxyethyl-bithiophene intermediate with an appropriate amine to yield the desired propanamide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines.

  • Case Study : A study involving derivatives of bithiophene demonstrated significant anticancer activity against Caco-2 colorectal adenocarcinoma cells, achieving a viability reduction of approximately 39.8% at a concentration of 100 µM compared to untreated controls (p < 0.001) .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine release and oxidative stress modulation.

  • Mechanism : The bithiophene moiety facilitates interactions with reactive oxygen species (ROS), thereby reducing inflammation markers in cellular models .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AnticancerSignificant reduction in viability of Caco-2 cells
Anti-inflammatoryInhibition of cytokine release
AntimicrobialPotential activity against resistant bacterial strains

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Electron-rich Sites : The bithiophene structure allows for effective π–π stacking with nucleobases and proteins.
  • Hydrogen Bonding : The hydroxyethyl and amide groups facilitate hydrogen bonding with various biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions
Compound Name Substituent (Position) Molecular Formula Key Features Reference
N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide Br (2-position) C₂₀H₁₈BrNO₂S₂ Bromine increases lipophilicity; may enhance membrane permeability compared to fluorine.
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (ortho-fluorofentanyl) F (2-position) C₂₂H₂₆FN₂O Fluorine in ortho-position reduces steric hindrance, enhancing μ-opioid receptor binding affinity.
N-(2-(4-Chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide Cl (4-position) C₁₉H₁₆ClN₂O₂ Chlorine’s larger size may disrupt receptor interactions compared to fluorine.

Key Insights :

  • Halogen Effects : Fluorine’s electronegativity and small size optimize receptor binding (e.g., ortho-fluorofentanyl’s high opioid affinity ), while bromine or chlorine substitutions prioritize lipophilicity over target selectivity.
  • Positional Isomerism : Ortho-substituted fluorine (as in the target compound and ortho-fluorofentanyl) enhances steric compatibility with hydrophobic receptor pockets compared to para-substituted analogs .
Pharmacological Analogs: Propanamide Derivatives
Compound Name Core Structure Biological Activity (IC₅₀ or Equivalent) Reference
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazole-propanamide 18% conversion rate in synthetic assays
N-trans-Feruloyltyramine (natural product) Phenolic amide Anti-inflammatory IC₅₀: <17.21 µM
N-(2-Fluorophenyl)-...propanamide (target) Bithiophene-propanamide Not reported; hypothesized CNS activity

Key Insights :

  • Bioactivity : Natural amides like N-trans-feruloyltyramine exhibit anti-inflammatory properties (IC₅₀ <17.21 µM) , while synthetic propanamides (e.g., benzoxazole derivatives) prioritize synthetic utility . The target compound’s bithiophene core may confer unique electronic properties for CNS targets.
  • Synthetic vs. Natural : Synthetic analogs often optimize halogenation for receptor specificity, whereas natural amides leverage hydroxyl/methoxy groups for antioxidant or anti-inflammatory effects .
Heterocyclic Variations
Compound Name Heterocycle Functional Impact Reference
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide 1,2,4-Oxadiazole Trifluoromethyl group enhances metabolic stability; oxadiazole improves π-stacking.
Target Compound Bithiophene Bithiophene enhances conjugation and charge transport.

Key Insights :

  • Heterocycle Role : Oxadiazole rings (electron-deficient) improve thermal stability and ligand-receptor π-interactions , whereas bithiophene systems (electron-rich) may enhance binding to aromatic residues in receptors .

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